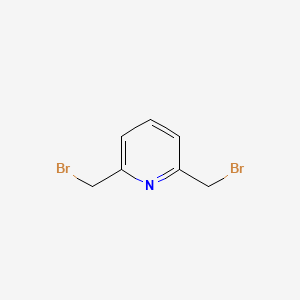
2,6-Bis(bromomethyl)pyridine
Cat. No. B1268884
Key on ui cas rn:
7703-74-4
M. Wt: 264.94 g/mol
InChI Key: QUTSYCOAZVHGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09238676B2
Procedure details


A 100 mL flask is charged with acetonitrile (12 mL) and water (24 mL) and is degassed with argon for about 5 min. Linear peptide (0.01 mmole) and 200 mM ammonium bicarbonate (6 mL) are added followed by at least one peptide (0.012 mmole) such as, but not limited to, 1,3-bis(bromomethyl) benzene, 1,2-bis(bromomethyl)benzene, 1,4-bis(bromomethyl)benzene, 2,6-bis(bromomethyl)pyridine, (E)-1,4-dibromobut-2-ene. The reaction mixture is stirred under argon at room temperature for approximately 2 hours and monitored by LC-MS. After the reaction is complete, the reaction solution is frozen and lyophilized. HPLC purification of the crude lyophilized product followed by lyophilization of fractions containing pure peptide results in the final cyclized product as a white power.
[Compound]
Name
peptide
Quantity
0.01 mmol
Type
reactant
Reaction Step One

Name
ammonium bicarbonate
Quantity
6 mL
Type
reactant
Reaction Step One

[Compound]
Name
peptide
Quantity
0.012 mmol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
C(=O)(O)[O-].[NH4+].[Br:6][CH2:7][C:8]1C=[CH:12][CH:11]=[C:10](CBr)[CH:9]=1.[Br:16]CC1C=CC=CC=1CBr.BrCC1C=CC(CBr)=CC=1.BrCC1C=CC=C(CBr)N=1.BrC/C=C/CBr.[C:52](#N)[CH3:53]>O>[Br:16][C:8]1[C:7]([Br:6])=[C:52]([CH3:53])[C:11]([CH3:12])=[CH:10][CH:9]=1 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
peptide
|
|
Quantity
|
0.01 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ammonium bicarbonate
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[NH4+]
|
Step Two
[Compound]
|
Name
|
peptide
|
|
Quantity
|
0.012 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC(=CC=C1)CBr
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=C(C=CC=C1)CBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C=C1)CBr
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=NC(=CC=C1)CBr
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC\C=C\CBr
|
Step Eight
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
24 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred under argon at room temperature for approximately 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is degassed with argon for about 5 min
|
|
Duration
|
5 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution is frozen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HPLC purification of the crude lyophilized product
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing pure peptide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results in the final cyclized product as a white power
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

